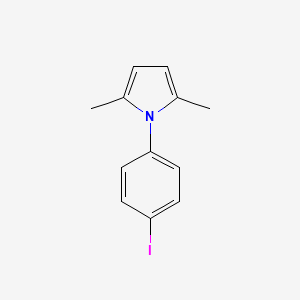

1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole

Vue d'ensemble

Description

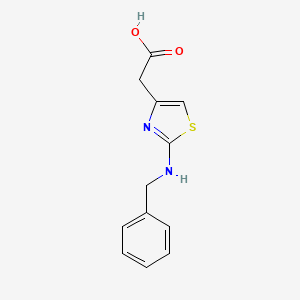

The compound "1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole" is a pyrrole derivative characterized by the presence of a 4-iodophenyl group attached to the nitrogen atom of the pyrrole ring, which is also substituted at the 2 and 5 positions with methyl groups. Pyrrole derivatives are known for their diverse applications in materials science, pharmaceuticals, and as intermediates in organic synthesis due to their unique chemical properties and structural features.

Synthesis Analysis

The synthesis of pyrrole derivatives often involves the Paal-Knorr synthesis or similar methods, where amines are reacted with compounds that can form the pyrrole ring upon condensation. In the case of substituted pyrroles, various functionalized starting materials are used to introduce different substituents onto the pyrrole ring. For example, the synthesis of 1-methyl-2,5-bis[1-(4-phenylurazolyl)] pyrrole was achieved by reacting 4-phenyl-1,2,4-triazoline-3,5-dione with N-methylpyrrole, followed by conversion to a potassium dianion salt and subsequent reactions to form polymers . Although the specific synthesis of "1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole" is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is crucial in determining their reactivity and physical properties. For instance, the crystal structure of 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole was determined to be monoclinic with planar rings, and the presence of substituents like nitro groups can cause a twist in the molecular plane . The molecular structure directly influences the compound's ability to form polymers or engage in various chemical reactions.

Chemical Reactions Analysis

Pyrrole derivatives can participate in a range of chemical reactions, including polymerization, as seen in the formation of polymers from the reaction of a pyrrole dianion salt with alkyldihalides . The reactivity of the pyrrole ring can be modified by substituents, which can either activate or deactivate the ring towards electrophilic or nucleophilic attack, influencing the types of chemical reactions the compound can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For example, the introduction of electron-withdrawing or electron-donating groups can affect the compound's solubility, melting point, and stability. The thermochemical and thermodynamic properties of 2,5-dimethyl-1-phenylpyrrole and its nitro-substituted analogue were studied using calorimetric and effusion techniques, revealing insights into their enthalpies of formation and sublimation . These properties are essential for understanding the behavior of these compounds under different conditions and for their application in various fields.

Applications De Recherche Scientifique

Synthesis and Functionalization in Molecular Nanotechnology

1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole has significant applications in the synthesis and functionalization of materials in molecular nanotechnology. It serves as a key intermediate in producing novel bispyrrolotetrathiafulvalene (BPTTF) building blocks. These blocks have a highly π-extended structure, making them suitable for constructing redox-active materials (Neumann & Jeppesen, 2023).

Use in Crystal Structure Synthesis

This compound plays a role in synthesizing various derivatives with potential applications in crystallography. For instance, it contributes to the synthesis of 2,5-dimethyl-3,4-diacetyl-1-(3-nitrophenyl)pyrrol, which has been studied for its crystal structure, revealing insights into molecular arrangements and interactions (Hong, 2000).

Polymerization Processes

In the field of polymer science, 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole is involved in polymerization processes. Its derivatives are used to produce new polymers with unique structural characteristics and physical properties, which could have various industrial applications (Mallakpour, Karami-Dezcho, & Sheikholeslami, 1998).

Non-Linear Optical (NLO) Material Development

This compound contributes to synthesizing new heterocyclic compounds with potential applications in non-linear optical (NLO) materials. These materials are vital in photonics and telecommunications (Singh, Rawat, & Sahu, 2014).

Anti-Corrosion Applications

Derivatives of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole are effective as corrosion inhibitors for metals like carbon steel, offering potential applications in industrial maintenance and protection (Zarrouk et al., 2015).

Luminescent Polymer Development

The compound aids in synthesizing luminescent polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit. These polymers, with their strong fluorescence and high quantum yields, have potential applications in optoelectronics and display technologies (Zhang & Tieke, 2008).

Pharmaceutical Research

In the pharmaceutical sector, this compound is key in synthesizing new pyrrole derivatives with potential pharmacological activities. These derivatives are researched for their antimicrobial properties, providing a foundation for developing new therapeutic agents (Hublikar et al., 2019).

Orientations Futures

Propriétés

IUPAC Name |

1-(4-iodophenyl)-2,5-dimethylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12IN/c1-9-3-4-10(2)14(9)12-7-5-11(13)6-8-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGKGHWNVMDYQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368034 | |

| Record name | 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole | |

CAS RN |

288608-09-3 | |

| Record name | 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole a significant compound in the synthesis of non-symmetric BPTTF building blocks?

A: 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole serves as a crucial starting material in the synthesis of 5-(4-iodophenyl)-4,6-dimethyl-[1,3]dithiolo[4,5-c]pyrrole-2-thione []. This thione compound is a key intermediate in the multi-step synthesis of non-symmetric BPTTF building blocks. The iodine atom on the phenyl ring provides a reactive site for further functionalization, allowing for the creation of diverse BPTTF derivatives with tailored properties.

Q2: What is the significance of developing non-symmetric BPTTF building blocks?

A: BPTTF derivatives are of interest due to their potential applications in redox-active materials, particularly in the field of molecular nanotechnology []. Non-symmetric BPTTFs, compared to their symmetric counterparts, offer greater flexibility in design and allow for fine-tuning of their electronic and physical properties. This control over molecular structure is essential for developing materials with specific functionalities and improved performance in various applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B1299505.png)

![1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B1299506.png)

![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B1299510.png)

![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1299521.png)

![6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B1299531.png)